molecular formula C27H24N6O3 B2946311 3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358050-19-7

3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2946311
CAS No.: 1358050-19-7
M. Wt: 480.528
InChI Key: JYVGSDWGLXFHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core linked to a 3-methoxyphenyl group and a 4-substituted phenyl ring bearing an imidazole-oxadiazole hybrid scaffold. Such hybrid structures are often explored in medicinal chemistry for their ability to engage in hydrogen bonding (via urea and oxadiazole) and π-π interactions (via aromatic rings) with biological targets .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c1-18-5-3-6-20(13-18)25-31-26(36-32-25)24-16-33(17-28-24)15-19-9-11-21(12-10-19)29-27(34)30-22-7-4-8-23(14-22)35-2/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVGSDWGLXFHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-methoxyphenyl isocyanate and 3-methylphenyl oxadiazole derivatives. These intermediates are then coupled under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce 3-methylphenylamine derivatives .

Scientific Research Applications

3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Moieties

  • Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea): This urea derivative () lacks the oxadiazole-imidazole system but shares a pyrazole-methyl group. The absence of an oxadiazole ring also limits its electronic interactions with targets .
  • Compound 107 (3-(4-Methoxyphenyl)-4-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one) :
    This trifluoromethyl-substituted urea () incorporates a rigid isobenzofuran moiety. The CF₃ group enhances metabolic stability but introduces steric bulk, which may hinder binding compared to the target compound’s smaller 3-methylphenyl group. The methoxyphenyl group in both compounds suggests shared solubility profiles .

Oxadiazole-Containing Analogues

  • 1-[3-(2-Methoxyphenyl)-5,5-Dimethyl-1,2,4-Oxadiazol-4-yl]-3-Phenylurea (): Structurally closest to the target compound, this analogue shares the urea-oxadiazole framework. However, the 2-methoxyphenyl substituent on the oxadiazole may alter electronic distribution compared to the target’s 3-methylphenyl group.
  • Compounds 9a–e (Thiazole-Triazole Acetamides) :
    Though lacking urea, these compounds () feature triazole-thiazole systems with diverse aryl substituents (e.g., bromo, fluoro). The bromophenyl group in 9c increases hydrophobicity, while the fluorophenyl in 9b enhances dipole interactions. These substituent effects highlight how the target compound’s 3-methylphenyl group balances steric and electronic properties .

Imidazole-Based Derivatives

  • 4-(3-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Imidazole (): This imidazole derivative shares the methoxyphenyl motif but replaces the urea-oxadiazole system with a trimethoxyphenyl group. The fluorine atom enhances electronegativity, which could improve target binding compared to the target compound’s methyl group.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Potential Advantages/Limitations Reference
Target Compound Urea + Oxadiazole-Imidazole 3-Methoxyphenyl, 3-Methylphenyl Balanced H-bonding and π interactions -
9a Urea + Pyrazole Ethyl, Phenyl Reduced H-bonding capacity
Compound 107 Urea + Isobenzofuran Trifluoromethyl, 4-Methoxyphenyl Enhanced metabolic stability
1-[3-(2-Methoxyphenyl)... Urea + Oxadiazole 2-Methoxyphenyl, Dimethyl Altered electronic distribution
9c (Thiazole-Triazole) Thiazole-Triazole Bromophenyl Increased hydrophobicity
Imidazole Imidazole Fluoro, Trimethoxyphenyl Enhanced dipole interactions

Key Research Findings

  • Substituent Positioning : The 3-methoxy group on the phenyl ring (target compound) may optimize solubility and H-bonding compared to 2-methoxy () or 4-methoxy () isomers .
  • Oxadiazole vs. Thiazole/Triazole : The oxadiazole’s electron-deficient nature (target compound) likely enhances π-π stacking versus thiazole/triazole systems (), which prioritize steric bulk .
  • Methyl vs. Trifluoromethyl : The 3-methylphenyl group (target) offers a balance of hydrophobicity and steric accessibility, contrasting with the CF₃ group’s metabolic stability but steric hindrance () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.